molecular formula C7H10N+ B189563 1,4-Dimethylpyridinium CAS No. 18241-35-5

1,4-Dimethylpyridinium

Cat. No. B189563
CAS RN: 18241-35-5
M. Wt: 108.16 g/mol
InChI Key: IZPNVUYQWBZYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylpyridinium (DMP) is a heterocyclic organic compound that belongs to the pyridinium family. It is a quaternary ammonium cation that is commonly used in scientific research for its unique properties. DMP is a colorless, crystalline powder that is soluble in water and organic solvents. It is used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism Of Action

1,4-Dimethylpyridinium acts as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of a reactant from one phase to another, thereby increasing the reaction rate. 1,4-Dimethylpyridinium also acts as a reagent in various chemical reactions. It is used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.

Biochemical And Physiological Effects

1,4-Dimethylpyridinium has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. 1,4-Dimethylpyridinium has also been shown to have antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, Staphylococcus aureus, and Candida albicans.

Advantages And Limitations For Lab Experiments

1,4-Dimethylpyridinium has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also a highly reactive reagent that can be used in a wide range of chemical reactions. However, 1,4-Dimethylpyridinium has some limitations for lab experiments. It is a toxic compound that can be harmful to human health if not handled properly. It is also a highly reactive compound that can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of 1,4-Dimethylpyridinium in scientific research. One potential application is in the synthesis of new pharmaceuticals. 1,4-Dimethylpyridinium can be used as a reagent in the synthesis of various heterocyclic compounds, which can be used as starting materials for the synthesis of new pharmaceuticals. Another potential application is in the development of new catalysts. 1,4-Dimethylpyridinium can be used as a phase-transfer catalyst in organic synthesis, and its unique properties can be exploited to develop new catalysts with improved efficiency and selectivity. Finally, 1,4-Dimethylpyridinium can be used in the development of new materials. Its unique properties can be exploited to develop new materials with improved properties, such as increased strength, durability, and thermal stability.
Conclusion
In conclusion, 1,4-Dimethylpyridinium (1,4-Dimethylpyridinium) is a heterocyclic organic compound that is widely used in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, as a phase-transfer catalyst in organic synthesis, and as a starting material for the synthesis of new pharmaceuticals. 1,4-Dimethylpyridinium has several advantages for lab experiments, including its low cost and high reactivity. However, it also has some limitations, including its toxicity and potential for unwanted side reactions. There are several future directions for the use of 1,4-Dimethylpyridinium in scientific research, including the development of new pharmaceuticals, catalysts, and materials.

Scientific Research Applications

1,4-Dimethylpyridinium is widely used in scientific research for its unique properties. It is commonly used as a quaternary ammonium salt in the synthesis of various compounds. 1,4-Dimethylpyridinium is also used as a phase-transfer catalyst in organic synthesis. It is used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. 1,4-Dimethylpyridinium is also used as a reagent in the synthesis of various pharmaceuticals.

properties

CAS RN

18241-35-5

Product Name

1,4-Dimethylpyridinium

Molecular Formula

C7H10N+

Molecular Weight

108.16 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium

InChI

InChI=1S/C7H10N/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/q+1

InChI Key

IZPNVUYQWBZYEA-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C=C1)C

Canonical SMILES

CC1=CC=[N+](C=C1)C

Origin of Product

United States

Synthesis routes and methods

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